8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Overview
Description
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a useful research compound. Its molecular formula is C12H24Cl2N2O and its molecular weight is 283.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery and Cognitive Deficits in Schizophrenia
One of the primary research applications of compounds similar to 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is in drug discovery, particularly in the search for treatments targeting cognitive deficits associated with schizophrenia. Novel azabicyclic amines have been designed and tested for their activity on α7 nicotinic acetylcholine receptors (α7 nAChR), showing significant potential. These compounds, including derivatives of 8-azabicyclo[3.2.1]octane, exhibited potent α7 activity, suggesting their utility in addressing cognitive impairments Walker et al., 2008.
Heterocyclic Chemistry and Synthesis
The compound and its derivatives play a crucial role in the field of heterocyclic chemistry, where they contribute to the synthesis of complex molecules with potential pharmacological applications. For instance, reactions involving heterocyclic ketones and the Pfitzinger reaction have been utilized to synthesize quinoline-4-carboxylic acids fused with various heterocycles. These acids, through further chemical transformations, can yield compounds with a range of biological activities, highlighting the versatile nature of the 8-azabicyclo[3.2.1]octane scaffold in synthetic organic chemistry Moskalenko et al., 2011.
Catalysis and Synthesis of Biologically Active Compounds
A novel acidic ionic liquid based on the DABCO framework has been developed, showcasing the utility of such structures in catalysis. This ionic liquid was employed to catalyze the synthesis of biologically active tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, emphasizing the compound's role in facilitating reactions that yield pharmacologically relevant molecules. The process benefits from high yields, short reaction times, and a simple work-up procedure, marking a significant advancement in the use of 8-azabicyclo[3.2.1]octane derivatives in catalytic synthesis Shirini et al., 2017.
Nicotinic Acetylcholine Receptor Ligands
The structural analogs of this compound have been explored as ligands for nicotinic acetylcholine receptors (nAChRs), with a focus on enhancing selectivity for alpha4beta2 and alpha7 subtype receptors. This research contributes to the development of novel nAChR ligands with potential therapeutic applications for neurological disorders. The synthesis of these compounds involves innovative approaches, demonstrating the chemical versatility of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry Bhatti et al., 2008.
Properties
IUPAC Name |
8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.2ClH/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10;;/h9-12H,1-8,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHAUXAUEISUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3CCOCC3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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